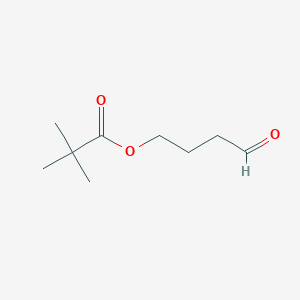
4-Oxobutyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxobutyl 2,2-dimethylpropanoate: is an organic compound with the molecular formula C9H16O3. It is a type of ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxobutyl 2,2-dimethylpropanoate can be achieved through the esterification of 4-oxobutanoic acid with 2,2-dimethylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxobutyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Oxobutyl 2,2-dimethylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also be used as a substrate in biochemical assays to investigate metabolic pathways involving esters.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It can also be employed as a solvent or additive in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Oxobutyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify the activity of enzymes involved in ester metabolism.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: This compound shares a similar ester structure but has different substituents, leading to distinct chemical properties and applications.
4-Oxobutyl acetate: Another ester with a similar backbone but different functional groups, resulting in varied reactivity and uses.
Uniqueness: 4-Oxobutyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and makes it suitable for various applications in organic synthesis, biological research, and industrial processes.
Eigenschaften
CAS-Nummer |
30435-87-1 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
4-oxobutyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-5-4-6-10/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
MYRKZZLXUOTPKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















